molecular formula C24H34O5Si3 B14703031 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione CAS No. 25458-54-2

3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione

Cat. No.: B14703031
CAS No.: 25458-54-2
M. Wt: 486.8 g/mol
InChI Key: VTJAISZITASZNR-UHFFFAOYSA-N
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Description

3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three trimethylsilyloxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. Anthracene derivatives are widely studied for their applications in organic electronics, photophysics, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione typically involves the functionalization of anthracene at specific positions. One common method involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyloxy groups. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroxyanthracenes .

Scientific Research Applications

3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy groups enhance the compound’s solubility and stability, allowing it to interact more effectively with biological membranes and proteins. The anthracene core can undergo photoinduced electron transfer, making it useful in photophysical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione is unique due to the presence of trimethylsilyloxy groups, which significantly enhance its solubility and stability. This makes it particularly useful in applications requiring high-performance materials with specific photophysical properties .

Properties

CAS No.

25458-54-2

Molecular Formula

C24H34O5Si3

Molecular Weight

486.8 g/mol

IUPAC Name

3-methyl-1,5,8-tris(trimethylsilyloxy)anthracene-9,10-dione

InChI

InChI=1S/C24H34O5Si3/c1-15-13-16-20(19(14-15)29-32(8,9)10)24(26)22-18(28-31(5,6)7)12-11-17(21(22)23(16)25)27-30(2,3)4/h11-14H,1-10H3

InChI Key

VTJAISZITASZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O[Si](C)(C)C)C(=O)C3=C(C=CC(=C3C2=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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